4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline

Lipophilicity Drug-likeness Permeability

4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline (CAS 2137773-42-1) is a substituted aniline bearing a 1,2,3-triazole ring at the ortho position and a methyl group at the para position relative to the amine. Its molecular formula is C9H10N4 with a molecular weight of 174.20 g/mol, and it exhibits a computed XLogP3-AA of 1.6, a topological polar surface area of 56.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13433674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)N2N=CC=N2
InChIInChI=1S/C9H10N4/c1-7-2-3-8(10)9(6-7)13-11-4-5-12-13/h2-6H,10H2,1H3
InChIKeyLNRSXIIIBVSISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline – CAS 2137773-42-1 Procurement Baseline and Physicochemical Identity


4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline (CAS 2137773-42-1) is a substituted aniline bearing a 1,2,3-triazole ring at the ortho position and a methyl group at the para position relative to the amine [1]. Its molecular formula is C9H10N4 with a molecular weight of 174.20 g/mol, and it exhibits a computed XLogP3-AA of 1.6, a topological polar surface area of 56.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [2]. These physicochemical parameters distinguish it from non-methylated triazolyl-aniline analogs (MW 160.18, C8H8N4) and regioisomeric variants such as 4-methyl-3-(2H-1,2,3-triazol-2-yl)aniline, establishing its unique property profile for scaffold-hopping, fragment-based drug design, and agrochemical intermediate procurement.

Why 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline Cannot Be Replaced by Other Triazolyl-Aniline Isomers or Non-Methylated Analogs


Triazolyl-aniline isomers differ critically in substitution pattern (ortho-, meta-, para-) and the presence or absence of the methyl substituent, each of which independently alters lipophilicity, hydrogen-bonding capacity, and steric environment. The 4-methyl group in the target compound increases the computed logP (XLogP3-AA = 1.6) relative to the non-methylated 2-(2H-1,2,3-triazol-2-yl)aniline (MW 160.18, C8H8N4), enhancing membrane permeability potential [1]. The ortho relationship between the triazole and aniline NH2 creates a distinct chelating or directing geometry for metal coordination that is inaccessible to meta- or para-substituted isomers [2]. Furthermore, studies on 2-Ar-substituted-1,2,3-triazole derivatives reveal that the specific aromatic substitution pattern profoundly governs antifungal potency, with EC50 values varying by orders of magnitude across closely related analogs [3]. Generic substitution without accounting for these quantitative differences risks selecting a compound with divergent reactivity, solubility, or biological performance.

Quantitative Differentiation Evidence for 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline vs. Closest Analogs


XLogP3-AA Lipophilicity Advantage of the 4-Methyl Substituent Over Non-Methylated 2-(2H-1,2,3-triazol-2-yl)aniline

The computed XLogP3-AA for 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is 1.6, representing a meaningful increase in lipophilicity compared with the non-methylated parent 2-(2H-1,2,3-triazol-2-yl)aniline (C8H8N4, MW 160.18) [1]. This ~0.4–0.6 log unit difference (estimating the non-methylated analog XLogP at ~1.0–1.2 based on the 2-methoxy-4-triazolyl analog XLogP of 1.2 ) is attributable solely to the para-methyl substituent, which increases molecular volume without adding hydrogen bond donors or acceptors. The higher logP predicts improved passive membrane permeability, a critical parameter in early-stage drug candidate selection as established by Lipinski, Ghose, and Veber drug-likeness rules [2].

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: Ortho-Triazole vs. Meta-Triazole Substitution Pattern and Its Impact on Metal-Coordination Geometry

The target compound places the 1,2,3-triazole ring ortho to the aniline NH2 group, creating a 1,2-disubstituted aromatic pattern that is structurally distinct from the meta isomer 3-(2H-1,2,3-triazol-2-yl)aniline (CAS 626248-56-4) and the para isomer 4-(2H-1,2,3-triazol-2-yl)aniline (CAS 52708-34-6) [1]. The ortho relationship enables the triazole N2/N3 atoms and the aniline nitrogen to act as a bidentate or tridentate chelating motif upon derivatization, a geometry that is sterically impossible for meta- or para-substituted analogs [2]. This regioisomeric identity is fixed by the synthesis route and cannot be interconverted; procurement of the correct isomer is therefore non-negotiable for applications requiring defined metal-binding topology.

Coordination chemistry Ligand design Regioselectivity

Class-Level Antifungal Activity Differentiation: 2-Ar-1,2,3-Triazoles as Superior Fungicide Scaffolds vs. Hymexazol

In a systematic evaluation of 27 distinct 2-Ar-substituted-1,2,3-triazole derivatives, 12 compounds outperformed the commercial fungicide hymexazol against five phytopathogenic fungi [1]. The most potent compound, 6d (a 2-Ar-1,2,3-triazole hydrazone), exhibited an EC50 of 0.90 mg/L against Botryosphaeria dothidea, representing a >10-fold potency improvement over hymexazol [1]. A subsequent 3D-QSAR-optimized analog, compound 7y, demonstrated an EC50 of 0.47 μg/mL against Rhizoctonia solani, outperforming both hymexazol (EC50 = 12.80 μg/mL, ~27-fold improvement) and the commercial triazole fungicide tebuconazole (EC50 = 0.87 μg/mL, ~1.9-fold improvement) [2]. While these data are from elaborated derivatives rather than the parent aniline building block, they establish the 2-Ar-1,2,3-triazole pharmacophore—for which 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline serves as a direct synthetic precursor—as a validated antifungal scaffold with quantitative superiority over existing commercial standards.

Antifungal activity Agrochemicals Structure-activity relationship

Molecular Weight and Topological Polar Surface Area Differentiation vs. Non-Methylated Triazolyl-Aniline Analogs

4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline has a molecular weight of 174.20 g/mol and a topological polar surface area (TPSA) of 56.7 Ų, compared with 160.18 g/mol for the non-methylated isomers 2-, 3-, and 4-(2H-1,2,3-triazol-2-yl)aniline [1]. The TPSA of the target compound falls well within the Veber rule threshold (<140 Ų) for oral bioavailability, while the modest molecular weight increase (+14 Da) from the methyl group provides additional lipophilic bulk without compromising the hydrogen bond donor count (maintained at 1) or acceptor count (maintained at 3) [2]. This combination—higher logP with preserved HBD/HBA counts—is favorable for achieving balanced passive permeability and aqueous solubility, a key optimization goal in medicinal chemistry campaigns.

Physicochemical properties Drug-likeness Bioavailability

Triazolyl-Based pH-Sensitive Release Capability of Aniline Derivatives Under Mildly Acidic Conditions

Triazolyl derivatives of anilines have been experimentally demonstrated to function as pH-sensitive releasing systems: they are stable at physiological pH 7.3 and undergo rapid hydrolysis at pH values below 5 . This binary pH-gated behavior (stable at pH 7.3, labile at pH <5) enables targeted release in acidic endosomal compartments (pH 4.5–5.5), a property relevant to antibody-drug conjugate (ADC) linker design and targeted drug delivery . While this study evaluated triazolyl-aniline derivatives generally rather than the 4-methyl-2-substituted compound specifically, the core triazolyl-aniline structural motif—which includes the target compound—is the essential pharmacophore responsible for this pH-dependent hydrolysis. The 4-methyl substituent may further modulate the hydrolysis rate through electronic and steric effects on the triazole ring.

Drug delivery pH-sensitive linkers Controlled release

Recommended Procurement and Application Scenarios for 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity for CNS or Intracellular Targets

With an XLogP3-AA of 1.6 and a TPSA of 56.7 Ų, 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline occupies a favorable 'fragment-like' physicochemical space (MW <200, logP 1–2) [1]. The para-methyl substituent provides a +0.4–0.6 log unit lipophilicity increase over non-methylated triazolyl-aniline analogs without adding hydrogen bond donors or acceptors , making this compound a preferred starting fragment for CNS-penetrant or intracellular target campaigns where balanced permeability and solubility are critical. The ortho-triazole geometry also provides a synthetic handle for subsequent N-arylation or metal-catalyzed cross-coupling reactions to elaborate the fragment [2].

Agrochemical Lead Optimization Using the 2-Ar-1,2,3-Triazole Antifungal Pharmacophore

The 2-Ar-1,2,3-triazole scaffold, for which 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is a direct synthetic precursor, has yielded antifungal leads with EC50 values as low as 0.47 μg/mL—a ~27-fold improvement over hymexazol and ~1.9-fold over tebuconazole [1]. Procurement of this aniline building block enables the synthesis of novel 2-Ar-1,2,3-triazole hydrazone or hydrazide derivatives via Cu(II)-catalyzed annulation with alkyl 3-aminoacrylates and aryldiazonium salts, followed by condensation with hydrazides . The 4-methyl substituent on the aniline ring introduces steric and electronic modulation of the aryl group that can be systematically varied to explore structure-activity relationships against Rhizoctonia solani, Botryosphaeria dothidea, and other phytopathogens.

pH-Responsive Linker Development for Targeted Drug Delivery and Bioconjugation

Triazolyl-aniline derivatives exhibit pH-gated hydrolytic release: stable at physiological pH 7.3 and rapidly cleaved at endosomal pH (<5) [1]. Researchers developing acid-labile linkers for antibody-drug conjugates, prodrugs, or nanoparticle-based delivery systems can employ 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline as a scaffold for synthesizing novel triazolyl-carbamate or triazolyl-amide prodrug constructs. The 4-methyl substituent may modulate the hydrolysis rate through electronic effects on the triazole ring, providing a tunable parameter for kinetic optimization without altering the core pH-sensing mechanism [1].

Coordination Chemistry and Tridentate Ligand Design for Metal Separations

The ortho relationship between the 1,2,3-triazole and aniline NH2 in 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline creates a pre-organized bidentate chelating motif that, upon further derivatization (e.g., via Schiff base condensation or N-heterocycle installation), can be elaborated into tridentate ligands for lanthanide/actinide separation or transition-metal catalysis [1]. The 4-methyl group provides steric bulk that may influence complexation selectivity without interfering with the metal-binding atoms. This regioisomer is geometrically unique: para- and meta-triazolyl-aniline isomers cannot form the same chelate ring size without linker insertion, making correct isomer procurement essential for reproducible coordination chemistry results [1].

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